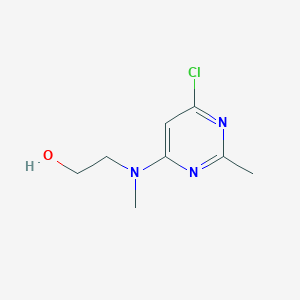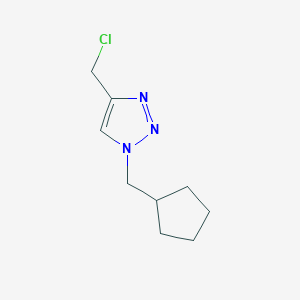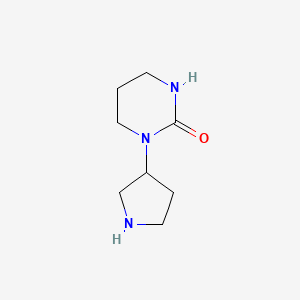
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide : A study by Shahinshavali et al. (2021) describes an alternative route to synthesize a compound structurally related to 2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol. This involves coupling between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and a related compound, 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (Shahinshavali et al., 2021).
Chemical Transformations
- Ring Transformations in Reactions of Heterocyclic Halogeno Compounds : Hertog et al. (2010) investigated reactions involving 6-substituted derivatives of 2-halogenopyridines, including compounds related to this compound. The study revealed unusual reactions like meta-rearrangement and ring transformations, indicating the chemical versatility of such compounds (Hertog et al., 2010).
Biological Activity
- Antituberculous Effect of Arylamino Pyrimidines : Erkin and Krutikov (2007) studied the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines, leading to a series of arylaminopyrimidines. The deacetylation of these compounds occurs in acidic and basic media, and most exhibit a pronounced antituberculous effect, highlighting their potential in medical research (Erkin & Krutikov, 2007).
Crystallography and Theoretical Studies
- Crystal and Molecular Structures Analysis : Odell et al. (2007) conducted a study on the crystal and molecular structures of compounds related to this compound. They focused on the conformational differences and hydrogen-bonding interactions, contributing to the understanding of such compounds' structural properties (Odell et al., 2007).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit certain enzymes or receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites or other key regions, thereby modulating the target’s activity .
Biochemical Pathways
Based on its potential targets, it could influence a variety of pathways, leading to downstream effects such as altered cell signaling, gene expression, or metabolic processes .
Result of Action
The effects would likely correspond to the modulation of its targets’ activity, potentially leading to changes in cellular functions or states .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects . .
Biochemische Analyse
Biochemical Properties
2-((6-Chloro-2-methylpyrimidin-4-yl)(methyl)amino)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in certain cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of protein-protein interactions . Additionally, this compound can interfere with the normal functioning of cellular pathways by acting as a competitive inhibitor or by forming covalent bonds with target molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters and can bind to binding proteins that facilitate its distribution within the cell . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The accumulation of this compound in certain tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Eigenschaften
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6-10-7(9)5-8(11-6)12(2)3-4-13/h5,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEHNRASUWVQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)




![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)